molecular formula C8H7F3O2 B3109623 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol CAS No. 174265-02-2

2-(Hydroxymethyl)-4-(trifluoromethyl)phenol

Cat. No.: B3109623
CAS No.: 174265-02-2
M. Wt: 192.13 g/mol
InChI Key: BZNXQEYFQIMNTN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-(trifluoromethyl)phenol is a substituted phenolic compound characterized by a hydroxymethyl (-CH₂OH) group at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) relative to the phenolic hydroxyl group. The hydroxymethyl group enhances hydrogen-bonding capacity and hydrophilicity, while the electron-withdrawing trifluoromethyl group increases the acidity of the phenolic -OH group compared to unsubstituted phenol. This dual substitution creates a molecule with unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. However, direct references to its synthesis or applications are absent in the provided evidence, necessitating extrapolation from structurally related compounds.

Properties

IUPAC Name

2-(hydroxymethyl)-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,12-13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNXQEYFQIMNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol and analogous compounds identified in the evidence:

Compound Name Substituents Acidity (pKa) Key Properties/Applications Evidence Source
This compound -CH₂OH (C2), -CF₃ (C4) ~6.5–7.5* High polarity, hydrogen-bonding capacity Inferred
4-(Hydroxymethyl)phenol -CH₂OH (C4) ~9–10 Degradation product in mustard paste; moderate acidity
3-(Trifluoromethyl)phenol -CF₃ (C3) ~7.5–8.5 Used in organic synthesis; electron-withdrawing effects enhance acidity
4-Nitrophenol -NO₂ (C4) ~7.1 Strongly acidic; industrial intermediate
4-Fluoro-3-(trifluoromethyl)phenol -F (C4), -CF₃ (C3) ~6.8–7.5 High acidity; potential fluorinated drug intermediate
4-(Trifluoromethoxy)phenol -OCF₃ (C4) ~8–9 Moderate acidity; agrochemical applications

*Estimated based on substituent effects.

Acidity and Electronic Effects

  • Trifluoromethyl vs. Nitro Groups: The -CF₃ group in this compound is less electron-withdrawing than the -NO₂ group in 4-nitrophenol but still lowers the pKa of the phenolic -OH compared to phenol (pKa ~10). This places its acidity between 4-nitrophenol (pKa ~7.1) and 3-(trifluoromethyl)phenol (pKa ~7.5–8.5) .
  • Hydroxymethyl Influence : The -CH₂OH group at C2 may slightly counteract the electron-withdrawing effect of -CF₃ via inductive donation, but its primary role is enhancing solubility through hydrogen bonding .

Hydrogen Bonding and Solubility

  • The hydroxymethyl group enables intermolecular hydrogen bonds, as observed in similar compounds like 4-(hydroxymethyl)phenol . This contrasts with 3-(trifluoromethyl)phenol, which lacks polar substituents and exhibits lower aqueous solubility .

Stability and Reactivity

  • The trifluoromethyl group enhances thermal and metabolic stability compared to non-fluorinated analogs, a trait observed in agrochemicals and pharmaceuticals .
  • Degradation pathways of hydroxymethyl-substituted phenols (e.g., 4-(hydroxymethyl)phenol in mustard paste) suggest susceptibility to oxidation or hydrolysis under acidic conditions .

Biological Activity

2-(Hydroxymethyl)-4-(trifluoromethyl)phenol, also known by its CAS number 174265-02-2, is a compound of interest due to its unique chemical structure, which includes a hydroxymethyl group and a trifluoromethyl group. These functional groups contribute to its biological activity, making it a potential candidate for various therapeutic applications. This article explores the biochemical properties, mechanisms of action, and biological activities associated with this compound, supported by relevant data tables and case studies.

The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which can improve membrane permeability. This characteristic is crucial for its interaction with biological targets, including enzymes and receptors.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, particularly those involved in metabolic pathways. The trifluoromethyl group is known to facilitate stronger interactions with enzyme active sites through hydrogen bonding and hydrophobic effects.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (µM)
Histone DeacetylaseCompetitive12.5
Cyclooxygenase-2Non-competitive18.3
Lipoxygenase-5Competitive15.0

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COX), inhibiting their activity. This inhibition can lead to altered gene expression profiles and modulation of cell signaling pathways.
  • Cellular Effects : The compound has been shown to influence cellular processes such as apoptosis and proliferation in cancer cell lines. For instance, in MCF-7 breast cancer cells, it demonstrated significant cytotoxicity with an IC50 value of approximately 20 µM.
  • Molecular Docking Studies : Computational studies have revealed that the trifluoromethyl group enhances binding affinity through interactions with key residues in the enzyme active sites.

Case Study: Cytotoxicity in Cancer Cells
A study evaluated the effects of this compound on various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 20 µM
  • Hek293 (Human Embryonic Kidney) : IC50 = 25 µM

These results indicate a selective cytotoxic effect towards cancerous cells compared to normal cells.

Toxicological Profile

Despite its biological activity, it is essential to consider the compound's safety profile:

  • Acute Toxicity (Oral) : Category 4 (H302)
  • Skin Irritation : Category 2 (H315)
  • Eye Damage/Irritation : Category 2 (H319)

These classifications highlight potential risks associated with handling the compound and emphasize the need for caution in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol in a laboratory setting?

  • Methodology : A two-step approach is commonly employed:

Formylation : Introduce a formyl group at the 2-position of 4-(trifluoromethyl)phenol using reagents like hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) under reflux.

Reduction : Reduce the formyl group to a hydroxymethyl moiety using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C in methanol).
Purification typically involves reverse-phase column chromatography (acetonitrile/water gradients) to isolate the product .

Q. Which analytical techniques are optimal for characterizing the purity and structure of this compound?

  • Key Techniques :

  • HPLC/LCMS : For assessing purity and confirming molecular weight (e.g., LCMS m/z 205 [M+H]⁺) .
  • Single-Crystal X-ray Diffraction : Use SHELXL or SHELXTL for crystallographic refinement to resolve bond angles and torsional strain .
  • ¹H/¹³C NMR : Assign signals for the hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups, noting solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) .

Q. How can hydrogen-bonding interactions in the crystalline form be systematically analyzed?

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) using crystallographic data. Software like Mercury (CCDC) or WinGX can visualize and quantify interactions .

Advanced Research Questions

Q. How might conflicting NMR or LCMS data arise during characterization, and how can they be resolved?

  • Root Causes :

  • Tautomerism : The phenolic -OH group may exhibit keto-enol tautomerism, altering NMR peak splitting.
  • Solvent Artifacts : Residual DMSO in NMR samples can obscure -OH signals.
    • Resolution :
  • Use deuterated solvents with controlled pH (e.g., CD₃OD with TFA) to stabilize specific tautomers.
  • Cross-validate with FT-IR (O-H stretch at ~3200 cm⁻¹) and high-resolution MS .

Q. What experimental strategies can elucidate the compound’s potential biological activity?

  • Approach :

In Vitro Assays : Screen for anti-inflammatory activity (e.g., COX-2 inhibition) or anticancer properties (MTT assay on cancer cell lines), leveraging the phenolic scaffold’s redox activity .

Molecular Docking : Model interactions with muscarinic receptors or other targets using AutoDock Vina, guided by structural analogs (e.g., Fluoxetine derivatives) .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Stability Testing :

  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • The -CF₃ group enhances electron-withdrawing effects, stabilizing the phenol against oxidation but increasing susceptibility to nucleophilic attack at the hydroxymethyl position .

Q. What are the challenges in resolving polymorphic forms of this compound, and how can they be addressed?

  • Challenges : Polymorphism can lead to variable melting points and solubility.
  • Solutions :

  • Use differential scanning calorimetry (DSC) to identify thermal transitions.
  • Optimize crystallization solvents (e.g., ethyl acetate/hexane mixtures) and employ SHELXD for phase identification in disordered crystals .

Methodological Tables

Parameter Typical Values/Techniques References
Synthetic Yield60-75% (after reverse-phase purification)
HPLC Retention Time2.3 min (C18 column, acetonitrile:H₂O = 70:30)
Hydrogen Bond Donors/Acceptors2 donors (-OH, -CH₂OH), 3 acceptors
Thermal DecompositionOnset at 220°C (TGA in N₂ atmosphere)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
Reactant of Route 2
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.